
5-((4-chlorophenyl)amino)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Compounds related to 5-((4-chlorophenyl)amino)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, specifically triazole derivatives, have been synthesized and investigated for their antimicrobial properties. A study detailed the synthesis of various 1,2,4-triazole derivatives from the reaction of ester ethoxycarbonylhydrazones with primary amines. Among the synthesized compounds, some displayed moderate to good antimicrobial activities against tested microorganisms, suggesting potential application in developing antimicrobial agents (Bektaş et al., 2007).
Structural Analysis and Optimization
Another aspect of research involving triazole compounds, including those structurally related to the compound , focuses on the structural analysis through X-ray diffraction techniques and optimization using density functional theory (DFT). This approach provides insights into the molecular structure and potential for hydrogen bonding, which could influence the compound's chemical properties and reactivity. Such detailed structural analysis aids in understanding the compound's interaction at the molecular level, potentially guiding the design of more efficient derivatives (Șahin et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Further research into triazole derivatives has explored their potential as enzyme inhibitors, which could have therapeutic applications. Specifically, studies have synthesized novel heterocyclic compounds from triazole precursors and investigated their inhibitory activity against lipase and α-glucosidase. Some compounds exhibited significant inhibitory activity, suggesting their potential in treating conditions related to enzyme dysfunction, such as diabetes or obesity (Bekircan et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-chlorophenyl)amino)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-chloroaniline with 2,4-dimethoxybenzyl azide to form the intermediate compound, which is then reacted with propiolic acid to yield the final product.", "Starting Materials": [ "4-chloroaniline", "2,4-dimethoxybenzyl azide", "propiolic acid", "diethyl ether", "triethylamine", "dichloromethane", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 4-chloroaniline in dichloromethane and add triethylamine. Stir the mixture for 10 minutes.", "Step 2: Add 2,4-dimethoxybenzyl azide to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add propiolic acid to the reaction mixture and stir for 12 hours at room temperature.", "Step 4: Extract the reaction mixture with diethyl ether and wash with water.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent.", "Step 6: Purify the crude product by column chromatography using ethyl acetate as the eluent.", "Step 7: Dry the purified product with magnesium sulfate and recrystallize from ethyl acetate to obtain the final product." ] } | |
CAS-Nummer |
1291859-25-0 |
Molekularformel |
C18H18ClN5O3 |
Molekulargewicht |
387.82 |
IUPAC-Name |
5-(4-chloroanilino)-N-[(2,4-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O3/c1-26-14-8-3-11(15(9-14)27-2)10-20-18(25)16-17(23-24-22-16)21-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,25)(H2,21,22,23,24) |
InChI-Schlüssel |
PPVSAQKHDNYODF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



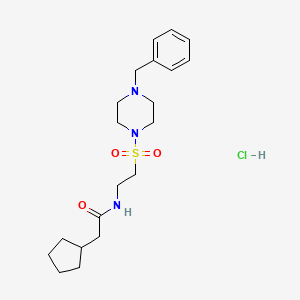
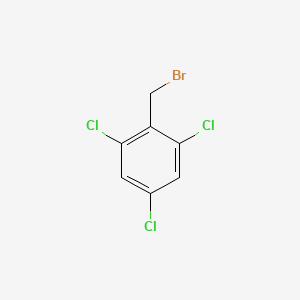
![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2388635.png)

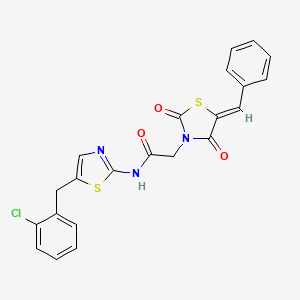
![2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole](/img/structure/B2388639.png)
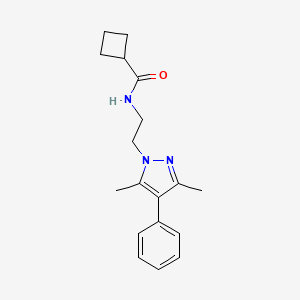
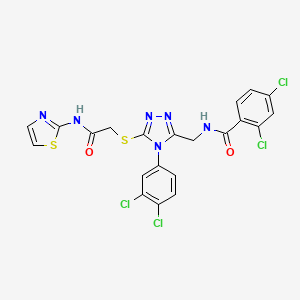
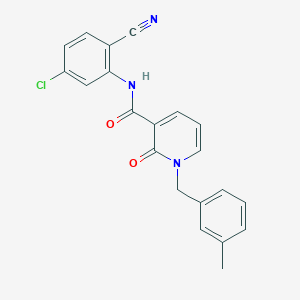
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2388649.png)
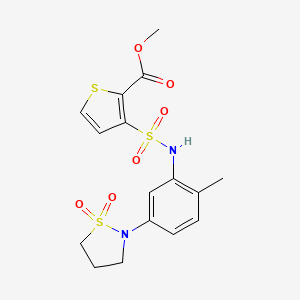
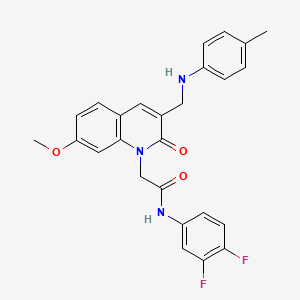
![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)
